molecular formula C13H14BrNO3 B8202633 5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol

5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol

Cat. No.: B8202633
M. Wt: 312.16 g/mol
InChI Key: JAVCSVZDGAACTJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol is a chemical compound that belongs to the class of brominated pyridines This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a methoxy group at the 4-position of the phenyl ring, and a methoxy group attached to the pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient bromination and methoxylation, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. The methoxymethyl bridge further enhances its versatility in synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]-1,2-dihydropyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-17-10-4-2-9(3-5-10)8-18-13-6-12(16)11(14)7-15-13/h2-7,13,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCSVZDGAACTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2C=C(C(=CN2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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